Welcome to the BenchChem Online Store!
molecular formula C12H15FO3 B8642025 Ethyl 3-(5'-fluoro-2'-methoxyphenyl)propionate

Ethyl 3-(5'-fluoro-2'-methoxyphenyl)propionate

Cat. No. B8642025
M. Wt: 226.24 g/mol
InChI Key: RQMJBEHLUOUKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08168635B2

Procedure details

To a solution of ethyl-3-(5′-fluoro-2′-methoxyphenyl)acrylate (6.0 g, 27 mmol) in ethanol (100%, 80 mL) under Ar was added Pd/C (10%, 250 mg) very carefully and the flask containing the mixture was evacuated and purged with H2 three time each. Then a H2 balloon was attached to the flask and charged with H2 and the reaction was allowed to go for 20 h at room temperature. Then the reaction mixture was filtered through a pad of silica eluted with mixed solvent of EtOAc and Hexane (1:1). The crude product that obtained by removal of the solvent in vacuo was purified by flash column chromatography (10% EtOAc in hexane, Rf=0.20) to give the product (5.8 g, 95%).
Name
ethyl-3-(5′-fluoro-2′-methoxyphenyl)acrylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[CH:5]=[CH:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[O:14][CH3:15])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][CH2:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[O:14][CH3:15])[CH3:2]

Inputs

Step One
Name
ethyl-3-(5′-fluoro-2′-methoxyphenyl)acrylate
Quantity
6 g
Type
reactant
Smiles
C(C)OC(C=CC1=C(C=CC(=C1)F)OC)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the flask containing the mixture
CUSTOM
Type
CUSTOM
Details
was evacuated
CUSTOM
Type
CUSTOM
Details
purged with H2 three time each
ADDITION
Type
ADDITION
Details
charged with H2
FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered through a pad of silica
WASH
Type
WASH
Details
eluted with mixed solvent of EtOAc and Hexane (1:1)
CUSTOM
Type
CUSTOM
Details
The crude product that obtained by removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (10% EtOAc in hexane, Rf=0.20)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(CCC1=C(C=CC(=C1)F)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.